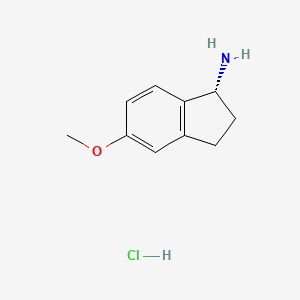
1-tert-butyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butylhydrazine with formamide under acidic conditions can yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms, depending on the reagents used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-tert-butyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-tert-butyl-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes: These compounds are similar in structure but feature additional aryl groups, which can influence their chemical properties and reactivity.
1-Boc-1H-1,2,4-triazole: This compound has a tert-butoxycarbonyl group instead of a tert-butyl group, affecting its stability and reactivity.
Uniqueness: 1-tert-butyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
16778-72-6 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-tert-butyl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-6(2,3)9-5-7-4-8-9/h4-5H,1-3H3 |
InChI Key |
RMEWUNSSPFOXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC=N1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



